(S)-4,4,4-Trifluorobutane-1,3-diol

説明

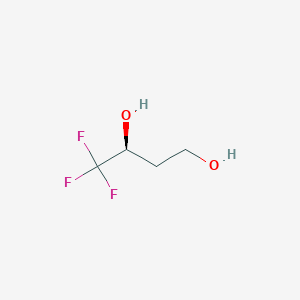

(S)-4,4,4-Trifluorobutane-1,3-diol is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a butane chain, with hydroxyl groups on the first and third carbons

特性

IUPAC Name |

(3S)-4,4,4-trifluorobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O2/c5-4(6,7)3(9)1-2-8/h3,8-9H,1-2H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLIIHMYYAHRGK-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282619 | |

| Record name | 1,3-Butanediol, 4,4,4-trifluoro-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135154-88-0 | |

| Record name | 1,3-Butanediol, 4,4,4-trifluoro-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135154-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanediol, 4,4,4-trifluoro-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,4,4-Trifluorobutane-1,3-diol typically involves the fluorination of butane derivatives. One common method is the reaction of 4,4,4-trifluorobutanal with a reducing agent such as sodium borohydride (NaBH4) under controlled conditions to yield the desired diol. The reaction is carried out in an appropriate solvent, such as methanol, at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic hydrogenation and advanced fluorination techniques can optimize the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

化学反応の分析

Types of Reactions

(S)-4,4,4-Trifluorobutane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to yield tetrahydrofuran derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4,4,4-Trifluorobutanone.

Reduction: Tetrahydrofuran derivatives.

Substitution: Fluorine-substituted amines or thiols.

科学的研究の応用

Organic Synthesis

(S)-4,4,4-Trifluorobutane-1,3-diol serves as a valuable reagent in organic synthesis due to its ability to participate in various chemical reactions:

- Solvent : It is used as a solvent in numerous organic reactions due to its polarity and ability to dissolve a wide range of compounds.

- Reagent : The compound acts as a reagent in the synthesis of more complex molecules. For instance, it has been utilized in enantioselective synthesis processes where chirality is crucial .

Medicinal Chemistry

Research into the biological activity of this compound indicates potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents.

- Analgesic Properties : It has been investigated for its analgesic effects and potential use in pain management therapies.

Case Study 1: Antimicrobial Applications

A study demonstrated that this compound showed significant activity against various bacterial strains. The mechanism of action was attributed to its ability to disrupt bacterial cell membranes due to its fluorinated structure. This property enhances its interaction with lipid bilayers, leading to increased permeability and cell lysis.

Case Study 2: Synthesis of Celecoxib Intermediates

The compound has been identified as an important intermediate in the synthesis of celecoxib, a non-steroidal anti-inflammatory drug (NSAID). The synthetic pathway involves several steps where this compound is used to produce key intermediates that contribute to celecoxib's therapeutic efficacy .

作用機序

The mechanism of action of (S)-4,4,4-Trifluorobutane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

類似化合物との比較

Similar Compounds

4,4,4-Trifluorobutanol: Lacks the second hydroxyl group, making it less versatile in certain reactions.

1,1,1-Trifluoropropane-2,3-diol: Shorter carbon chain, leading to different chemical properties and reactivity.

2,2,2-Trifluoroethanol: Smaller molecule with distinct physical and chemical characteristics.

Uniqueness

(S)-4,4,4-Trifluorobutane-1,3-diol is unique due to its specific arrangement of fluorine atoms and hydroxyl groups, which confer distinct reactivity and stability

生物活性

(S)-4,4,4-Trifluorobutane-1,3-diol is a fluorinated organic compound recognized for its unique chemical structure, which includes three fluorine atoms and two hydroxyl groups. This compound has garnered interest in various fields due to its potential biological activity and applications in medicinal chemistry and materials science. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

- Molecular Formula : C₄H₇F₃O₂

- Structure : Characterized by a four-carbon chain with three fluorine atoms and two hydroxyl groups.

- Classification : Diol due to the presence of two alcohol functional groups.

The trifluoromethyl group significantly influences the compound's reactivity and interactions within biological systems. The stereochemistry of this compound also plays a crucial role in its biological activity.

The biological activity of this compound is hypothesized to involve:

- Interactions with Biological Targets : The compound may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions.

- Stability and Bioavailability : The presence of fluorine enhances stability and bioavailability, making it a valuable candidate in drug development.

Applications in Research

This compound has been investigated for several applications:

- Medicinal Chemistry : Its structure allows it to mimic natural biomolecules, making it suitable for drug design.

- Biochemical Probes : The unique properties conferred by fluorination make it an interesting candidate for probing biological systems.

- Material Science : Due to its chemical properties, it is explored for creating specialty chemicals and materials.

Case Study 1: Drug Development

In a study published in Journal of Medicinal Chemistry, this compound was evaluated as a potential scaffold for developing new pharmaceuticals. The study highlighted its ability to enhance the potency of certain drug candidates by improving their interaction with target proteins.

Case Study 2: Biochemical Probes

Research conducted at a leading university demonstrated that this compound could serve as a biochemical probe to study enzyme activity. The compound was shown to inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,1,1-Trifluoroethanol | Trifluoromethyl group with one hydroxyl group | Lower molecular weight; more volatile |

| 2-Hydroxy-3-trifluoromethylbutanoic acid | Contains a carboxylic acid functional group | Exhibits different acid-base properties |

| 2-(Trifluoromethyl)phenol | A phenolic compound with trifluoromethyl group | Aromatic structure; potential use in pharmaceuticals |

This compound's specific stereochemistry and functional groups distinguish it from related compounds. This uniqueness contributes to its distinctive reactivity and potential applications.

Research Findings

Recent studies have focused on understanding the biological interactions of this compound. Key findings include:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit enzymes involved in various metabolic pathways.

- Modulation of Receptor Function : Initial studies suggest that it may modulate receptor activity related to neurotransmission.

Q & A

Q. What are the established synthetic routes for enantioselective preparation of (S)-4,4,4-Trifluorobutane-1,3-diol?

The (S)-enantiomer can be synthesized via diastereomeric salt resolution using (R)-1-phenylethylammonium as a chiral auxiliary. Key steps include:

- Condensation of trifluoromethyl ketones with chiral amines to form intermediates.

- Optical rotation analysis ([α]D = -15.0 in EtOH) to confirm enantiomeric purity .

- Purification via recrystallization in ethanol, with elemental analysis (C: 30.16%, H: 3.23%, F: 36.0%) to validate stoichiometry .

Q. How is this compound characterized structurally and spectroscopically?

- NMR : -NMR (CDCl) shows distinct signals for hydroxyl protons (δ 2.9–3.2 ppm) and trifluoromethyl splitting patterns (e.g., ) .

- Optical Rotation : Specific rotation ([α]D) in ethanol distinguishes enantiomers .

- Elemental Analysis : Used to confirm empirical formula (CHFO) and purity .

Q. What purification methods are effective for isolating this compound?

Q. What are the recommended storage conditions for this compound?

Store at -20°C in airtight containers under inert gas (N or Ar) to prevent hydroxyl group oxidation or hygroscopic degradation .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for higher yield and enantiomeric excess (ee)?

- Catalytic Asymmetric Reduction : Explore Co(I)Pce catalysts for ketone intermediates, achieving >90% ee via hydrogenation (e.g., 1-(aryl)-4,4,4-trifluorobutane-1,3-diones) .

- Dynamic Kinetic Resolution : Use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) to enhance stereocontrol .

Q. What derivatization strategies enhance the reactivity or stability of this compound?

- Tosylation : React with tosyl chloride in pyridine to form 4,4,4-trifluoro-3-hydroxybut-1-yl tosylate, improving leaving-group capacity for nucleophilic substitutions .

- Esterification : Convert to methyl esters using BF-MeOH, confirmed by -NMR shifts (δ -75 to -80 ppm) .

Q. How does the trifluoromethyl group influence the compound’s stability under acidic/basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。